molecular formula C19H15FN4S B3400521 2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole CAS No. 1040662-78-9

2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

Cat. No.: B3400521
CAS No.: 1040662-78-9
M. Wt: 350.4 g/mol
InChI Key: MOVVVLJCEFATAS-UHFFFAOYSA-N
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Description

2-(1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is a heterocyclic hybrid molecule combining thiazole and 1,2,3-triazole moieties. The compound features a 3-fluorophenyl group at the triazole ring and a p-tolyl (4-methylphenyl) substituent on the thiazole core.

Properties

IUPAC Name

2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-4-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4S/c1-12-6-8-14(9-7-12)17-11-25-19(21-17)18-13(2)24(23-22-18)16-5-3-4-15(20)10-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVVVLJCEFATAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134297
Record name 1-(3-Fluorophenyl)-5-methyl-4-[4-(4-methylphenyl)-2-thiazolyl]-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040662-78-9
Record name 1-(3-Fluorophenyl)-5-methyl-4-[4-(4-methylphenyl)-2-thiazolyl]-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040662-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-5-methyl-4-[4-(4-methylphenyl)-2-thiazolyl]-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 and 5 (from , and 6) are structurally analogous to the target molecule but differ in halogen substituents:

  • Compound 4 : 4-chlorophenyl substituent.
  • Compound 5 : 4-fluorophenyl substituent.

Both are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite identical molecular conformations, the halogen substituents (Cl vs. F) necessitate minor adjustments in crystal packing, highlighting the role of halogen size and electronegativity in intermolecular interactions.

Key Insight : The target compound’s 3-fluorophenyl group (vs. 4-fluorophenyl in Compound 5) introduces positional isomerism, which could alter electronic effects and binding interactions in biological systems.

Substituent Effects on Bioactivity

  • Antifungal Activity: Compound 54 (), containing a p-tolyl group and dual triazole moieties, exhibits enhanced antifungal activity against Candida albicans compared to analogs. This is attributed to structural mimicry of fluconazole, a clinically used antifungal agent.
  • Antimicrobial Activity : Compound 4 () and a thiadiazole-triazole hybrid () show antimicrobial properties. The sulfonic acid group in ’s compound enhances solubility and interaction with microbial targets, whereas halogenated analogs (e.g., 4-chlorophenyl) rely on hydrophobic interactions .

Structure–Activity Relationship (SAR)

  • Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl) and nitro groups improve activity by modulating electron density and binding to targets (e.g., COX enzymes or microbial proteins) .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Bioactivity Reference
Target Compound Thiazole-triazole hybrid 3-fluorophenyl, p-tolyl Not explicitly reported N/A
Compound 4 () Thiazole-triazole-pyrazole 4-chlorophenyl Antimicrobial, isostructural
Compound 5 () Thiazole-triazole-pyrazole 4-fluorophenyl Isostructural, therapeutic potential
Compound 54 () Thiazole-triazole p-tolyl, triazolyl Antifungal (fluconazole-like)
4-(4-Fluorophenyl)-thiadiazole () Thiadiazole-triazole Sulfonic acid, 4-fluorophenyl Antimicrobial (75% yield synthesis)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

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